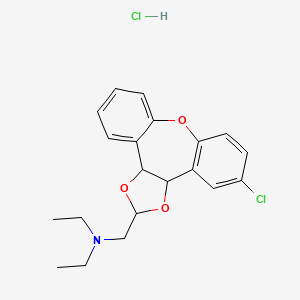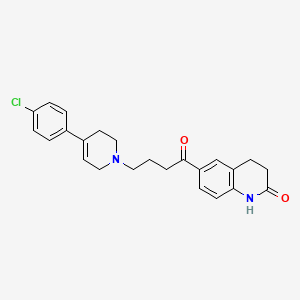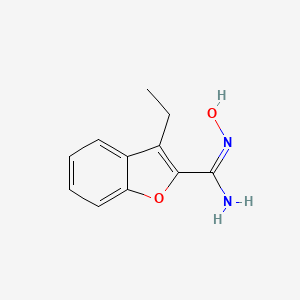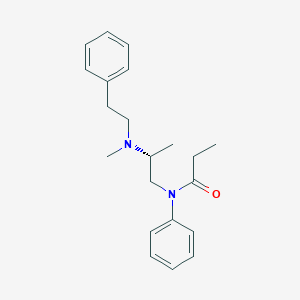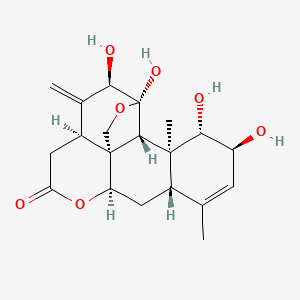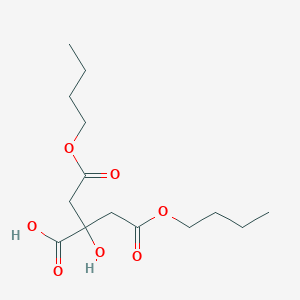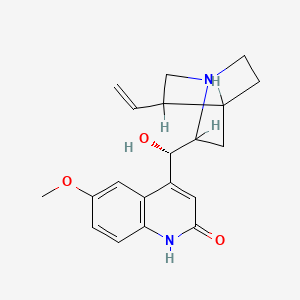
(9S)-9-Hydroxy-6'-methoxycinchonan-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one is a complex organic compound known for its unique chemical structure and significant biological activities. This compound is part of the cinchona alkaloid family, which is renowned for its medicinal properties, particularly in the treatment of malaria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the selective hydrogenation of cinnamaldehyde using nickel nanoparticles supported on titania. This process requires precise control of reaction conditions, including temperature and pressure, to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation reactors with advanced control systems to maintain optimal reaction conditions. The use of high-purity nickel catalysts and continuous monitoring of reaction parameters ensures consistent product quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions are often conducted in acidic or basic media, while reduction reactions require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases such as malaria and cancer.
Mecanismo De Acción
The mechanism of action of (9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-target complex .
Comparación Con Compuestos Similares
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Cinchonine: Similar in structure but lacks the methoxy group.
Cinchonidine: Differentiated by its stereochemistry and specific functional groups.
Uniqueness
(9S)-9-Hydroxy-6’-methoxycinchonan-2’(1’H)-one stands out due to its unique combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and therapeutic applications .
Propiedades
Número CAS |
53537-71-6 |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9-10,12-13,18,20,24H,1,6-8,11H2,2H3,(H,21,23)/t12?,13?,18?,20-/m0/s1 |
Clave InChI |
FRZGROVVMXMITN-MWIOYJRVSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)NC(=O)C=C2[C@@H](C3CC4CCN3CC4C=C)O |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=O)C=C2C(C3CC4CCN3CC4C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)
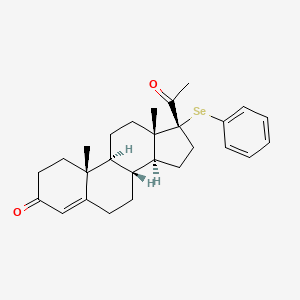
![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)

